molecular formula C15H26N2O6Si B13382642 2'-o-Tert-butyldimethylsilyluridine

2'-o-Tert-butyldimethylsilyluridine

Cat. No.: B13382642
M. Wt: 358.46 g/mol
InChI Key: AYQZFVZTNUOLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Tert-Butyldimethylsilyl-ribouridine (2’-TBDMS-rU) is a modified nucleoside used in the synthesis of RNA oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group is used as a protecting group for the 2’-hydroxyl group of ribouridine, which is essential for the chemical synthesis of RNA. This modification helps in preventing unwanted side reactions during the synthesis process, making it a valuable tool in the field of molecular biology and biotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-TBDMS-rU typically involves the protection of the 2’-hydroxyl group of ribouridine with the TBDMS group. This is achieved by reacting ribouridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of 2’-TBDMS-rU follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and solid-phase synthesis techniques allows for the efficient production of large quantities of 2’-TBDMS-rU .

Chemical Reactions Analysis

Types of Reactions

2’-TBDMS-rU undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of 2’-TBDMS-rU is ribouridine, which can then be used in further RNA synthesis .

Scientific Research Applications

2’-TBDMS-rU is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:

Mechanism of Action

The mechanism of action of 2’-TBDMS-rU involves the protection of the 2’-hydroxyl group of ribouridine, preventing unwanted side reactions during RNA synthesis. The TBDMS group is selectively removed under specific conditions, allowing for the controlled synthesis of RNA oligonucleotides. The molecular targets and pathways involved include the enzymatic machinery responsible for RNA synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-TBDMS-rU is unique due to its high stability under various reaction conditions and its ability to be selectively deprotected. This makes it a versatile tool in RNA synthesis, offering advantages over other protecting groups in terms of efficiency and yield .

Properties

IUPAC Name

1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQZFVZTNUOLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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